Benzovindiflupyr

fungicide efficacy Colletotrichum EC₅₀

Benzovindiflupyr (CAS 1072957-71-1, Solatenol™) is a pyrazole-carboxamide fungicide belonging to FRAC Group 7 (succinate dehydrogenase inhibitors, SDHIs) developed by Syngenta. The compound features a distinctive benzonorbornene structural fragment and inhibits fungal mitochondrial complex II by blocking the ubiquinone-binding site, thereby disrupting cellular respiration and ATP production.

Molecular Formula C18H15Cl2F2N3O
Molecular Weight 398.2 g/mol
CAS No. 1072957-71-1
Cat. No. B602336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzovindiflupyr
CAS1072957-71-1
SynonymsSolatenol
Molecular FormulaC18H15Cl2F2N3O
Molecular Weight398.2 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl
InChIInChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)/t9-,10+/m1/s1
InChIKeyCCCGEKHKTPTUHJ-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzovindiflupyr Technical Baseline and Procurement Classification


Benzovindiflupyr (CAS 1072957-71-1, Solatenol™) is a pyrazole-carboxamide fungicide belonging to FRAC Group 7 (succinate dehydrogenase inhibitors, SDHIs) developed by Syngenta [1]. The compound features a distinctive benzonorbornene structural fragment and inhibits fungal mitochondrial complex II by blocking the ubiquinone-binding site, thereby disrupting cellular respiration and ATP production [2]. First registered in 2015 in Canada and the United States, benzovindiflupyr has achieved commercial prominence with 2019 global sales exceeding $400 million USD, ranking as the second largest SDHI fungicide by market value [3].

1

FRAC Group 7 SDHI fungicide with broad-spectrum activity across Ascomycetes and Basidiomycetes

2

Distinctive benzonorbornene core differentiates binding from class analogs

3

Commercially validated: >$400M global sales, second-largest SDHI by market value (2019)

Benzovindiflupyr: Not Interchangeable with SDHI Analogs


Despite sharing the SDHI mechanism of action (FRAC Group 7), benzovindiflupyr exhibits quantitatively distinct inhibitory potency and spectrum relative to its closest structural and commercial analogs, including penthiopyrad, boscalid, fluxapyroxad, and isopyrazam [1]. Structural optimization from the isopyrazam scaffold—specifically the substitution of two isopropyl groups with chlorine atoms on the benzonorbornene ring—confers differential binding affinity to the ubiquinone site of fungal succinate dehydrogenase, resulting in measurable variations in EC₅₀ values, enzyme inhibition kinetics, and pathogen coverage [2]. Furthermore, benzovindiflupyr demonstrates a distinct human toxicological profile among SDHIs, lacking CYP3A4 induction activity that is prevalent in 12 of 15 tested class members, which has implications for formulation compatibility and regulatory evaluation [3].

Penthiopyrad
EC50 Reported higher EC50 values; lower intrinsic potency may shift field rate requirements
Boscalid
Mechanism Lacks membrane perturbation and induces fewer transcriptional changes; dual-action effect not reproduced
Other SDHIs (e.g., fluxapyroxad, isopyrazam)
CYP Induction 80% of tested SDHIs induce CYP3A4; benzovindiflupyr does not, affecting formulation toxicology profile

Benzovindiflupyr Quantitative Head-to-Head Evidence


In Vitro Potency vs. Penthiopyrad in Strawberry Crown Rot

Benzovindiflupyr demonstrated 2.6- to 5.6-fold lower EC₅₀ values than penthiopyrad against Colletotrichum gloeosporioides sensu lato isolates in a spiral gradient dilution assay [1]. While five SDHI fungicides (fluopyram, isofetamid, penthiopyrad, fluxapyroxad, and benzovindiflupyr) were evaluated, only benzovindiflupyr and penthiopyrad exhibited growth inhibition; fluopyram, isofetamid, and fluxapyroxad failed to inhibit fungal growth entirely under the assay conditions [1].

In vitro potency vs. penthiopyrad
Head-to-head
2.6–5.6× lower EC50
Reported higher intrinsic potency
Spiral gradient dilution; C. gloeosporioides
fungicide efficacy Colletotrichum EC₅₀ SDHI baseline sensitivity

SDH Inhibition and Cellular Effects vs. Boscalid in Colletotrichum

Benzovindiflupyr exhibited superior inhibitory activity against SDH enzyme compared to boscalid, resulting in greater reduction of ATP content in Colletotrichum isolates [1]. At equivalent levels of SDH suppressive activity, benzovindiflupyr activated more than three times the number of fungal genes than boscalid, indicating engagement of distinct transcriptional response mechanisms [1]. Notably, only benzovindiflupyr increased relative hyphal conductivity, demonstrating capacity to damage cell membranes and increase mycelial electrolyte leakage—an effect not observed with boscalid [1].

SDH inhibition vs. boscalid
Head-to-head
Target (Benzovindiflupyr)
>3× gene activation; membrane damage (increased hyphal conductivity)
Comparator (Boscalid)
Baseline gene activation; no membrane damage
Dual mechanism may reduce resistance risk
Transcriptome analysis, C. siamense
succinate dehydrogenase inhibition Colletotrichum ATP depletion transcriptomics boscalid

Enantioselective Activity: (−) vs. (+) Enantiomer

Benzovindiflupyr is a chiral compound; the 1S,4R-(−)-enantiomer is the biologically active stereoisomer, demonstrating 1.7- to 54.5-fold higher activity than the 1R,4S-(+)-enantiomer across six target phytopathogens [1]. Molecular docking studies confirmed stronger affinity of 1S,4R-(−)-benzovindiflupyr for SDH, with corresponding metabolic evidence showing significant accumulation of succinate and depletion of downstream fumarate and L-malate in treated fungi [1]. Enantioselective dissipation was also observed: 1S,4R-(−)-benzovindiflupyr degrades preferentially in tomato fruit but persists longer in leaves [1].

Enantioselective activity
Head-to-head
1.7–54.5× more active (−)-enantiomer
Stereochemistry directly affects field performance
6 phytopathogens; molecular docking
enantioselective bioactivity chiral fungicide stereoselectivity SDH binding affinity

CYP3A4 Induction: Non-Inducer vs. Other SDHIs

Among 15 tested SDHI fungicides, benzovindiflupyr was one of only three compounds (along with carboxin and thifluzamide) that did not enhance CYP3A4 mRNA expression in human hepatic HepaRG cells and primary human hepatocytes exposed for 48 h to 10 µM [1]. In contrast, 12 other SDHIs (including bixafen, boscalid, fluopyram, fluxapyroxad, isopyrazam, penthiopyrad, and sedaxane) significantly induced CYP3A4 expression, with boscalid showing EC₅₀ = 22.5 µM, fluopyram EC₅₀ = 4.8 µM, and flutolanil EC₅₀ = 53.6 µM [1]. Benzovindiflupyr was without effect on CYP3A4 induction at tested concentrations [1].

CYP3A4 induction vs. other SDHIs
Head-to-head
Benzovindiflupyr
No CYP3A4 induction at 10 µM
Other SDHIs (12 of 15)
Positive induction (e.g., boscalid EC50 22.5 µM)
Simplified toxicological assessment
HepaRG cells, 48 h exposure
CYP3A4 induction hepatic metabolism SDHI toxicology drug interaction HepaRG cells

Benzovindiflupyr Application Scenarios & Procurement


Strawberry Crown Rot (CCR) Management

Based on direct comparative in vitro and greenhouse efficacy data, benzovindiflupyr is specifically indicated where alternative SDHI fungicides (fluopyram, isofetamid, fluxapyroxad) fail to inhibit Colletotrichum gloeosporioides growth. The EC₅₀ range of 0.08–1.11 µg/mL for benzovindiflupyr supports its selection for CCR management programs, particularly in regions where QoI resistance has been documented. Application 1 day after inoculation significantly reduced plant mortality and disease development in controlled studies [1].

Asian Soybean Rust Control

Benzovindiflupyr is positioned as a premier treatment for Asian soybean rust, with field performance validated by commercial success of the Elatus® formulation (benzovindiflupyr + azoxystrobin) in Brazil. The product achieved first-year sales exceeding $300 million USD in Brazil, with documented superior efficacy compared to alternative fungicide programs [1]. The compound's high intrinsic potency (demonstrated by low EC₅₀ values) and prolonged residual activity support its use in high-pressure rust environments. Procurement of technical-grade benzovindiflupyr for formulation into soybean rust programs is supported by multi-year commercial validation and documented performance advantages over competitor SDHI offerings [1].

Wheat Disease Management: Septoria, Powdery Mildew & Take-All

Benzovindiflupyr demonstrates verified efficacy against Septoria spp. (leaf blotch), Blumeria graminis (powdery mildew), Puccinia spp. (rusts), and Gaeumannomyces graminis (take-all) in wheat. The compound's strong binding to plant wax layers and gradual tissue penetration provides extended protection, while its distinct transcriptional impact on fungal pathogens (including membrane perturbation effects) contributes to robust disease suppression [1]. Field studies have documented grain yield increases of approximately 5.2% under drought stress conditions when treated with benzovindiflupyr, attributable in part to reduced leaf transpiration as a secondary physiological effect [2]. This combination of direct fungicidal activity and plant physiological benefit distinguishes benzovindiflupyr from SDHI comparators lacking documented transpiration effects.

SDHI Resistance Management & Rotation

Benzovindiflupyr offers distinct utility in resistance management strategies due to its non-induction of human CYP3A4 (relevant to formulation safety assessment) and its demonstrated absence of cross-resistance with QoI (FRAC Group 11) and DMI (FRAC Group 3) fungicides. The compound's dual inhibitory mechanism (SDH inhibition plus cell membrane damage) may confer differential resistance development kinetics compared to SDHIs acting solely via SDH inhibition [1]. Procurement of benzovindiflupyr for rotation or mixture programs is supported by FRAC guidelines recommending SDHI alternation with fungicides of different modes of action to mitigate resistance risk [2].

Application
Selection Property
Validation Focus
Strawberry crown rot management
High intrinsic potency (low EC50 vs. C. gloeosporioides)
Field efficacy under QoI resistance pressure
Asian soybean rust control programs
Long residual activity; reported field performance advantage
Yield preservation under high disease pressure
Wheat foliar disease suppression
Leaf wax binding and membrane perturbation
Yield impact and transpiration reduction under stress
SDHI resistance management
Non-induction of CYP3A4; dual inhibitory mechanism
Cross-resistance profiling with QoI/DMI fungicides
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